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Technical Support Center: Topoisomerase I
Assays
This guide provides troubleshooting strategies and frequently asked questions to help

researchers identify, manage, and prevent nuclease contamination in topoisomerase I (Topo I)

activity assays.

Frequently Asked Questions (FAQs)
Q1: What is nuclease contamination and why is it a problem in topoisomerase I assays?

Nuclease contamination refers to the presence of unwanted enzymes (nucleases) that degrade

DNA. In a Topo I relaxation assay, the goal is to observe the conversion of supercoiled plasmid

DNA to a relaxed form. Nuclease activity can nick, linearize, or completely degrade the plasmid

DNA substrate, leading to results that can be misinterpreted or completely obscure the

topoisomerase activity.[1][2] For instance, an accumulation of nicked, open-circular DNA can

interfere with the interpretation of the assay.[3]

Q2: What are the visual signs of nuclease contamination on an agarose gel?

The primary signs of nuclease contamination on an agarose gel include:

Smearing of DNA bands: This indicates random degradation of the DNA substrate.[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1214933?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10758284/
https://www.protocol-online.org/biology-forums-2/posts/12012.html
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10152.20040629.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disappearance of the supercoiled DNA band: The substrate is being degraded.

Increase in nicked (open-circular) or linear DNA bands: Nucleases can introduce single-

stranded (nicks) or double-stranded breaks.[1][2]

Overall decrease in total DNA: As the incubation time or enzyme concentration increases,

the total amount of visible DNA in the lane may decrease due to extensive degradation.[2]

Q3: How can I distinguish between topoisomerase I activity and nuclease activity?

Topoisomerase I relaxes supercoiled DNA, resulting in a series of topoisomers that migrate

slower than the supercoiled form on an agarose gel. In contrast, nuclease activity results in the

degradation of the DNA. A key difference is that many contaminating nucleases require divalent

cations like magnesium (Mg²⁺) for activity, whereas eukaryotic Topoisomerase I does not.[3]

Running a control reaction without Mg²⁺ can help differentiate the two activities; if the

degradation persists, the nuclease is likely cation-independent.

Q4: What are the most common sources of nuclease contamination?

Nuclease contamination can be introduced from various sources, including:

Crude cell extracts or partially purified enzyme preparations: These are common sources of

endogenous nucleases.[4][5]

Reagents and solutions: Water, buffers, or enzyme stocks can be contaminated.

Lab equipment: Pipettors, tubes, and gel rigs can carry over nucleases from previous

experiments.[6]

Personnel: Nucleases are present on skin ("fingerases") and can be introduced through

improper handling.[7]

Bacterial contamination: Microorganisms are a significant source of nucleases.[6]

Troubleshooting Guide
Problem: My supercoiled DNA band is disappearing or smearing, even in my no-enzyme

control.
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Possible Cause: This strongly suggests that one or more of your reagents (water, buffer,

DNA substrate) or your equipment (tubes, tips) is contaminated with nucleases.

Solution: Systematically test each component. Set up reactions where you substitute one

component at a time with a fresh, certified nuclease-free alternative. Wipe down all

equipment, including pipettors and work surfaces, with a nuclease decontamination solution.

[6]

Problem: I see an increase in the nicked (open-circular) DNA band that is dependent on the

amount of my Topo I enzyme preparation added.

Possible Cause: Your Topoisomerase I enzyme preparation is likely contaminated with a

nicking nuclease (an endonuclease).[2]

Solution:

Perform a Nuclease-Specific Assay: Incubate your enzyme preparation with the plasmid

substrate in a buffer that lacks the essential components for Topo I activity but supports

nuclease activity (e.g., include Mg²⁺ but use a buffer composition not ideal for Topo I). See

the protocol below.

Further Purify the Enzyme: If contamination is confirmed, additional purification steps,

such as ion-exchange or affinity chromatography, may be necessary to separate the

Topoisomerase I from the contaminating nucleases.[2]

Problem: My relaxed DNA bands are faint or disappear with longer incubation times.

Possible Cause: A low level of nuclease contamination may be present, which becomes

more apparent with extended reaction times.

Solution:

Optimize Incubation Time: Reduce the incubation time to the minimum required to observe

Topo I activity.

Check Reagent Purity: Re-evaluate all reagents for contamination. Even trace amounts

can cause issues over time.
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Add a Nuclease Inhibitor: Consider adding EDTA to the reaction if not already present, as

it chelates the divalent cations many nucleases depend on. The Topo I assay buffer often

contains EDTA for this reason.[3][8]

Visualizing Experimental Workflows and Problems

Figure 1: Standard Topoisomerase I Assay Workflow
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Figure 1: Standard Topoisomerase I Assay Workflow.
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Figure 2: Troubleshooting Nuclease Contamination

Observe Unexpected DNA
Degradation on Gel

Degradation in
'No Enzyme' Control?

Contaminated Reagents
(Buffer, H₂O, DNA)

or Equipment

Yes

Degradation is
Enzyme-Dependent

No

Solution:
Test/Replace Reagents.

Decontaminate Equipment.

Add EDTA to Reaction.
Does Degradation Stop?

Cation-Dependent
Nuclease Contamination

in Enzyme Prep

Yes

Cation-Independent
Nuclease Contamination

in Enzyme Prep

No

Solution:
Further Purify Enzyme.

Add EDTA to Assay Buffer.

Click to download full resolution via product page

Figure 2: Troubleshooting Nuclease Contamination.

Data Summary Tables
Table 1: Comparison of Expected Gel Results
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Observation
Clean Topoisomerase I
Assay

Assay with Nuclease
Contamination

Supercoiled Band
Decreases as it's converted to

relaxed forms.

Decreases rapidly or

disappears completely.

Relaxed Bands
Appear as a ladder of

topoisomers.

May appear transiently but

then fade or smear.

Nicked Band
Remains at a low, constant

background level.

Increases significantly; may

become the dominant band.[1]

Linear Band Absent.
May appear if a double-strand

cutting nuclease is present.

Overall Lane Bright, distinct bands.
Smearing, loss of total

fluorescence.[4]

Table 2: Typical Topoisomerase I Reaction Buffer Components

Component Concentration (1X) Purpose Reference

Tris-HCl (pH 7.5-7.9) 10-20 mM Buffering agent [3],[8]

NaCl 150-200 mM
Salt concentration for

enzyme activity
[3],[8]

EDTA 1 mM

Chelates divalent

cations, inhibiting

many nucleases

[3],[8]

Bovine Serum

Albumin (BSA)
0.1% Stabilizes the enzyme [3]

Spermidine 0.1 mM Stabilizes DNA [3]

Glycerol 5% Stabilizes the enzyme [8]

Key Experimental Protocols
Protocol 1: Standard Topoisomerase I Relaxation Assay
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This protocol is for a standard assay to measure Topo I activity by observing the relaxation of

supercoiled plasmid DNA.[3][4][9]

Materials:

Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at 0.25 µg/µL

10X Topo I Assay Buffer (see Table 2 for a typical composition)

Topoisomerase I enzyme preparation (purified or cell extract)

Nuclease-free water

5X Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25%

glycerol)[3]

1% Agarose gel in 1X TAE buffer

Ethidium bromide or other DNA stain

Procedure:

On ice, prepare a 20 µL reaction in a microcentrifuge tube. Add components in the following

order:

Nuclease-free water (to final volume of 20 µL)

2 µL of 10X Topo I Assay Buffer

1 µL of supercoiled DNA (250 ng)

1-5 µL of Topo I enzyme preparation (a dilution series is recommended, especially for

crude extracts).[4][5]

Include a "no enzyme" negative control.

Incubate the reactions at 37°C for 30 minutes.[3]

Stop the reaction by adding 5 µL of 5X Stop Buffer/Gel Loading Dye.[4]
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Load the entire sample onto a 1% agarose gel.

Run the gel at 5-10 V/cm until the dye front nears the end.[4]

Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[3]

Protocol 2: Assay for Detecting DNase Contamination
This assay is designed to specifically detect nuclease activity in your enzyme preparation or

other reagents.[10]

Materials:

Same as Protocol 1, plus:

10X Nuclease Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

Procedure:

Set up four parallel 20 µL reactions:

Reaction A (Positive Control): 2 µL 10X Topo I Buffer, 1 µL DNA, 1 µL Topo I enzyme.

Reaction B (Nuclease Test): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, 1 µL Topo I

enzyme preparation.

Reaction C (Buffer Control): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, 1 µL enzyme

storage buffer (no enzyme).

Reaction D (DNA Control): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, no enzyme.

Incubate all reactions at 37°C for 60-90 minutes (a longer incubation increases sensitivity for

detecting low-level contamination).

Stop and analyze all reactions on a 1% agarose gel as described in Protocol 1.

Interpreting Results:
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If Reaction A shows relaxation and Reaction B shows smearing or loss of the plasmid band,

your enzyme prep is contaminated with a cation-dependent nuclease.

If both A and B show smearing, your prep contains a cation-independent nuclease or the

contamination is very high.

If Reaction C or D shows degradation, your buffer or DNA stock is contaminated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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